FXR Agonist Potency: Obeticholic Acid vs. Endogenous Chenodeoxycholic Acid
Obeticholic acid is 100-fold more potent as an FXR agonist than the endogenous ligand chenodeoxycholic acid (CDCA). The EC50 of OCA is 99 nM, whereas CDCA exhibits an EC50 of approximately 10 µM [1]. This differential potency is critical for achieving therapeutic FXR activation at clinically achievable concentrations while minimizing off-target effects associated with high bile acid loads.
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | 99 nM |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA): ~10 µM (100-fold less potent) |
| Quantified Difference | 100-fold lower EC50 for OCA |
| Conditions | FRET-based co-activator assay / cell-based bioluminescence assay |
Why This Matters
Selecting a compound with 100-fold higher potency enables lower dosing and potentially reduced bile acid-related adverse effects in FXR-mediated research or therapeutic applications.
- [1] Obeticholic Acid | B1898. gen.store. Accessed April 2026. View Source
